
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine typically involves the reaction of morpholine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone, while reduction with sodium borohydride can produce the sulfide derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is used as an intermediate in the synthesis of various organic compounds
Biology
In biological research, this compound can be used as a probe to study the interactions of morpholine derivatives with biological targets. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations.
Wirkmechanismus
The mechanism of action of (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-4-(4-Methylphenylsulfonyl)-2-(2-methylpropyl)morpholine
- (2R)-4-(4-Methylbenzenesulfonyl)-2-(2-methylbutyl)morpholine
- (2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-ethylpropyl)morpholine
Uniqueness
(2R)-4-(4-Methylbenzene-1-sulfonyl)-2-(2-methylpropyl)morpholine is unique due to its specific substitution pattern on the morpholine ring and the presence of the 4-methylbenzenesulfonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
185544-92-7 |
|---|---|
Molekularformel |
C15H23NO3S |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(2R)-4-(4-methylphenyl)sulfonyl-2-(2-methylpropyl)morpholine |
InChI |
InChI=1S/C15H23NO3S/c1-12(2)10-14-11-16(8-9-19-14)20(17,18)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
QUYHIGJNIGBOCQ-CQSZACIVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCO[C@@H](C2)CC(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
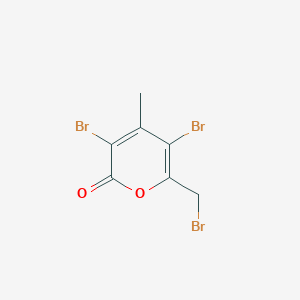
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)


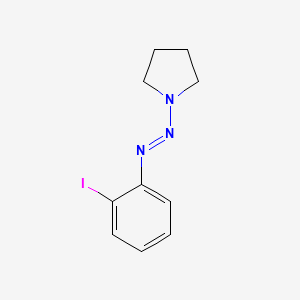
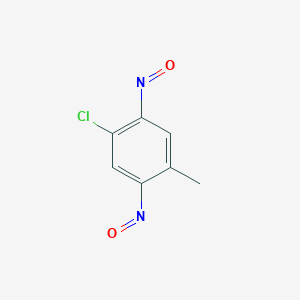
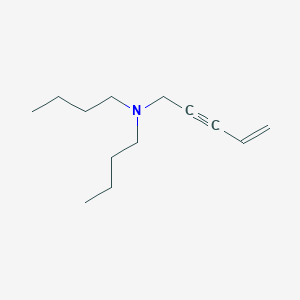
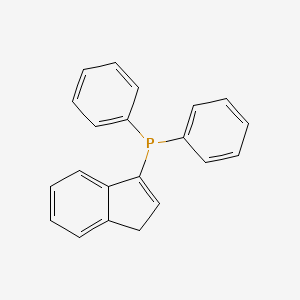
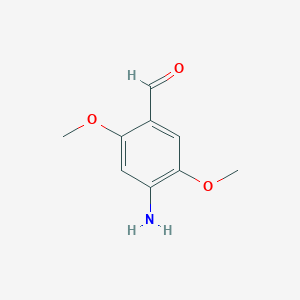

![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
![2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride](/img/structure/B14263690.png)
